AKT1 Kinase Inhibition Potency: Imidazo[5,1-c][1,4]oxazine Derivative vs. Clinical-Stage Allosteric AKT Inhibitor MK-2206
An imidazo[5,1-c][1,4]oxazine-based compound (US8772283, Compound 4) demonstrates sub-nanomolar AKT1 inhibitory potency (IC50 = 0.710 nM at pH 7.5), representing a ~11-fold improvement over the clinical-stage allosteric AKT inhibitor MK-2206 (AKT1 IC50 = 8 nM) [1][2]. This potency advantage is scaffold-dependent, as the bicyclic imidazo-oxazine core provides critical binding interactions not achievable with monocyclic oxazine or imidazole fragments. The assay employed recombinant human AKT1 kinase in a standardized in vitro kinase activity inhibition protocol at physiological pH, enabling direct comparison [1].
| Evidence Dimension | AKT1 kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.710 nM (US8772283, Compound 4; imidazo[5,1-c][1,4]oxazine derivative) |
| Comparator Or Baseline | MK-2206: AKT1 IC50 = 8 nM (allosteric Akt inhibitor, clinical-stage) |
| Quantified Difference | ~11-fold greater potency (0.710 nM vs. 8 nM) |
| Conditions | Recombinant human AKT1 kinase, in vitro kinase activity assay, pH 7.5 [1]; MK-2206 data from published literature [2]. |
Why This Matters
For procurement decisions in kinase inhibitor discovery programs, sub-nanomolar potency on a validated oncology target (AKT1) provides a compelling starting point for lead optimization that monocyclic or alternative bicyclic scaffolds cannot deliver.
- [1] BindingDB Entry BDBM126560. (2014). US8772283, Compound 4; AKT1 IC50 = 0.710 nM. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=126560 View Source
- [2] MK-2206: A potent oral allosteric AKT inhibitor. (2009). AACR Abstract #DDT01-1. AKT1 IC50 ≈ 20 nM; alternative sources report AKT1 IC50 = 8 nM (TargetMol, ActiveInhibitor). View Source
